Ethyl 3-bromo-2,5-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-7(2)6-10(12)8(9)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRQTFILVGDLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Studies of Ethyl 3 Bromo 2,5 Dimethylbenzoate
Cross-Coupling Reactions at the Aryl Bromine Center
The carbon-bromine bond in ethyl 3-bromo-2,5-dimethylbenzoate is the primary site for synthetic transformations. The electron-rich nature of the benzene (B151609) ring, further enhanced by the two methyl groups, combined with the C-Br bond's susceptibility to oxidative addition by transition metal catalysts, facilitates its participation in various cross-coupling reactions.
Suzuki-Miyaura Coupling Methodologies
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.
Palladium-catalyzed Suzuki-Miyaura coupling is the most common variant of this reaction. princeton.edunih.gov For a substrate like this compound, a typical reaction would involve its coupling with an aryl or vinyl boronic acid or its corresponding ester in the presence of a palladium(0) catalyst and a base. The choice of ligand for the palladium catalyst is crucial and often dictates the efficiency of the reaction. princeton.edu Common ligands include phosphines such as triphenylphosphine (B44618) (PPh₃) or more specialized Buchwald or Nolan-type ligands for more challenging substrates. The base, often a carbonate or phosphate, is required to activate the organoboron species. bldpharm.com
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Not Reported |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Not Reported |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | Not Reported |
While palladium catalysts are predominant, nickel-based catalysts have emerged as a cost-effective and sometimes more reactive alternative for Suzuki-Miyaura couplings. nih.govgoogle.com Nickel catalysts can be particularly effective for the coupling of aryl bromides and can tolerate a wide range of functional groups. nih.gov The catalytic cycle is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination.
Table 2: Hypothetical Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-MeTHF | 100 | Not Reported |
| 2 | Naphthalene-1-boronic acid | Ni(acac)₂ (10) | IPr (12) | K₂CO₃ | Dioxane | 120 | Not Reported |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The reaction allows for the direct introduction of an alkynyl group onto the aromatic ring of this compound.
Table 3: Hypothetical Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | Not Reported |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | Not Reported |
Negishi Coupling for Organozinc Reagent Integration
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. For this compound, this would entail reaction with an organozinc compound, such as an alkylzinc or arylzinc halide.
Table 4: Hypothetical Negishi Coupling of this compound
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 65 | Not Reported |
| 2 | Phenylzinc chloride | Ni(acac)₂ (5) | PPh₃ (10) | Dioxane | 80 | Not Reported |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of anilines and their derivatives. The reaction typically employs a palladium catalyst with a specialized, bulky electron-rich phosphine (B1218219) ligand and a strong, non-nucleophilic base.
Table 5: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | Not Reported |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | Not Reported |
Ullmann-Type Coupling Reactions
The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions that are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For this compound, the bromine substituent makes the molecule a suitable substrate for such transformations.
The classic Ullmann reaction involves the self-coupling of an aryl halide to form a symmetric biaryl compound. organic-chemistry.org In the case of this compound, this would lead to the formation of a biphenyl (B1667301) derivative. The reaction is typically carried out with an excess of copper at high temperatures. organic-chemistry.org A proposed mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org
More broadly, Ullmann-type reactions encompass the coupling of aryl halides with a range of nucleophiles, including alcohols, amines, and thiols, to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.org These reactions are often referred to as Ullmann condensation reactions. wikipedia.org The reactivity of the aryl halide is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to activate the aryl halide towards nucleophilic attack, facilitating the coupling reaction. wikipedia.org
Modern advancements in Ullmann-type couplings have introduced the use of soluble copper catalysts supported by various ligands, which can lead to milder reaction conditions compared to the traditional use of stoichiometric copper powder. wikipedia.org These catalytic systems often exhibit greater efficiency and substrate scope.
Reactions Involving the Ester Functionality
The ethyl ester group in this compound is a key functional handle for a variety of chemical transformations. These reactions allow for the modification of the ester into other functional groups, such as different esters, carboxylic acids, alcohols, aldehydes, and amides, thereby expanding the synthetic utility of the parent molecule.
Transesterification Processes with Alcohol Nucleophiles
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, reaction with a different alcohol (R'OH) in the presence of an acid or base catalyst would lead to the formation of a new ester and ethanol. This equilibrium-driven reaction is a common method for synthesizing a variety of ester derivatives. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired product.
Hydrolysis Pathways to Benzoic Acid Derivatives
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2,5-dimethylbenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification): Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, is a common method for ester hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in the workup step.
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is carried out by heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. The equilibrium can be driven towards the carboxylic acid by removing the alcohol byproduct.
Reductions to Alcohol and Aldehyde Analogues
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group of this compound to a primary alcohol, (3-bromo-2,5-dimethylphenyl)methanol. This reaction typically proceeds to completion and is a robust method for the synthesis of benzylic alcohols.
Reduction to Aldehydes: The partial reduction of the ester to an aldehyde, 3-bromo-2,5-dimethylbenzaldehyde, is a more challenging transformation as aldehydes are more reactive than esters towards many reducing agents. However, specialized reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively achieve this conversion.
Amidation Reactions with Nitrogen Nucleophiles
The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. This process, known as aminolysis, typically requires heating or the use of a catalyst. The direct reaction of an ester with an amine can be slow, but the use of certain reagents or conversion of the ester to a more reactive acyl derivative can facilitate the transformation. Palladium-catalyzed amidation has also been explored for related bromo-substituted aromatic compounds, offering an alternative route to amide formation. researchgate.net
Electrophilic Aromatic Substitution on the Benzene Ring (Post-Bromination)
The benzene ring of this compound can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile. The bromine atom is a deactivating but ortho-, para-directing group. The two methyl groups are activating and also ortho-, para-directing. The ethyl ester group is a deactivating and meta-directing group.
The directing effects of these substituents must be considered to predict the outcome of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The interplay of these activating and deactivating groups, along with steric hindrance from the methyl groups, will determine the regioselectivity of the substitution. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would likely be directed to the positions influenced by the activating methyl groups, while considering the deactivating and directing effects of the bromo and ester substituents.
Nucleophilic Aromatic Substitution Investigations
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. orgsyn.org In this compound, the bromine atom serves as the potential leaving group.
For a successful NAS reaction to occur on this substrate, the attacking nucleophile would need to be very strong, or the reaction conditions would need to be harsh. The electron-withdrawing ester group is in a meta position relative to the bromine, and thus its ability to stabilize the Meisenheimer intermediate through resonance is limited. The methyl groups, being electron-donating, would further deactivate the ring towards nucleophilic attack.
Potential nucleophiles for this reaction could include strong bases like sodium methoxide (B1231860) or amines under forcing conditions. The reaction would involve the displacement of the bromide ion by the nucleophile.
The following table outlines the predicted products for nucleophilic aromatic substitution on this compound, based on general reactivity principles.
Table 3: Predicted Products of Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Reagents | Predicted Product |
| Methoxide | Sodium methoxide, heat | Ethyl 3-methoxy-2,5-dimethylbenzoate |
| Amine | Piperidine, heat | Ethyl 3-(piperidin-1-yl)-2,5-dimethylbenzoate |
Mechanistic Investigations of Reactions Involving Ethyl 3 Bromo 2,5 Dimethylbenzoate
Elucidation of Reaction Pathways for Cross-Coupling Reactions
No specific studies detailing the elucidation of reaction pathways for cross-coupling reactions involving Ethyl 3-bromo-2,5-dimethylbenzoate have been identified. Research in this area for structurally similar aryl bromides suggests that palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are common. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille couplings) or carbopalladation (for Heck coupling), and reductive elimination. However, the specific intermediates, potential side reactions, and the influence of the methyl and ethyl ester substituents on the 3-bromo-2,5-dimethylbenzoate core in these pathways remain uninvestigated.
Kinetic Studies of Ester and Aryl Halide Transformations
There is a lack of published kinetic data for transformations involving this compound. Kinetic studies are crucial for understanding reaction mechanisms, as they provide information on reaction rates, rate laws, and the influence of reactant concentrations and temperature. For related aryl bromides, kinetic analyses have been instrumental in determining rate-determining steps in various catalytic cycles. Such studies for this compound would be necessary to understand how the electronic and steric effects of the substituents impact the rates of key steps like oxidative addition.
Transition State Analysis in Catalyzed Reactions
A transition state analysis for catalyzed reactions involving this compound is not available in the current body of scientific literature. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states, providing insights into their geometry, energy, and the electronic factors that stabilize them. Such analyses for this specific compound would be invaluable for understanding the intimate details of bond-breaking and bond-forming events in catalyzed reactions and for rationally designing more efficient catalytic systems.
Solvent Effects on Reaction Mechanism and Selectivity
Specific research on the effect of solvents on the reaction mechanism and selectivity in transformations of this compound has not been reported. The choice of solvent can significantly influence reaction outcomes by affecting the solubility of reactants and catalysts, the stability of intermediates and transition states, and the rates of individual reaction steps. For instance, polar aprotic solvents are often favored in palladium-catalyzed cross-coupling reactions of aryl bromides. A systematic study of solvent effects for reactions involving this compound would be required to optimize reaction conditions and potentially control product selectivity.
Advanced Spectroscopic and Chromatographic Methodologies for Analysis
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl 3-bromo-2,5-dimethylbenzoate. By spreading the NMR information into two dimensions, it resolves spectral overlap and reveals intricate details about the connectivity and spatial relationships between atoms.
COSY, HSQC, and HMBC Experiments for Connectivity Mapping
Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are a powerful combination of 2D NMR experiments that collectively map the complete bonding framework of a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be expected to show a key correlation between the quartet of the ethyl group's methylene (B1212753) (-CH₂-) protons and the triplet of its methyl (-CH₃) protons, confirming the presence of the ethyl ester moiety. No other correlations would be anticipated for the aromatic protons as they are isolated from each other by the substituents on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. bldpharm.com It is highly sensitive and allows for the direct assignment of protonated carbons. In the HSQC spectrum of this compound, specific cross-peaks would confirm the following connections: the methylene protons of the ethyl group to the corresponding methylene carbon, the methyl protons of the ethyl group to their carbon, and the protons of the two aromatic methyl groups to their respective carbons. The two aromatic protons would also show correlations to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. bldpharm.com This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For this compound, the HMBC spectrum would be rich with information. Key expected correlations would include:
The methylene protons of the ethyl group to the carbonyl carbon of the ester.
The aromatic protons to the surrounding substituted and unsubstituted aromatic carbons, helping to confirm their positions relative to the substituents.
The protons of the two methyl groups on the aromatic ring to the adjacent aromatic carbons, definitively placing them on the ring.
The aromatic protons to the carbon bearing the bromo substituent, confirming the position of the bromine atom.
| Predicted 2D NMR Correlations for this compound | |
| Experiment | Predicted Key Correlations |
| COSY | -CH₂- (ethyl) ↔ -CH₃ (ethyl) |
| HSQC | -CH₂- (ethyl) ↔ C of -CH₂- (ethyl)-CH₃ (ethyl) ↔ C of -CH₃ (ethyl)Aromatic -CH₃ ↔ C of aromatic -CH₃Aromatic H ↔ C of aromatic CH |
| HMBC | -CH₂- (ethyl) ↔ C=OAromatic H ↔ various aromatic C'sAromatic -CH₃ ↔ various aromatic C's |
NOESY for Stereochemical Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connectivity. nih.gov This is particularly valuable for determining stereochemistry and conformation in molecules. For small molecules like this compound, NOESY can reveal through-space interactions that confirm the substitution pattern on the aromatic ring. nih.gov For instance, a NOESY experiment would be expected to show correlations between the protons of the ethyl group and the protons of the adjacent methyl group on the benzene ring, as well as between the aromatic protons and the protons of the neighboring methyl groups. This data provides conclusive evidence for the relative positioning of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the confident determination of the elemental composition and, consequently, the molecular formula of a compound. For brominated compounds like this compound, HRMS is particularly useful due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). bldpharm.com The mass spectrum will exhibit a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom. The high mass accuracy of HRMS allows for the differentiation between a multitude of possible elemental compositions that may have the same nominal mass.
| Predicted HRMS Data for this compound | |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Calculated Monoisotopic Mass | 256.0099 u (for ⁷⁹Br) and 258.0078 u (for ⁸¹Br) |
| Expected Observation | Two peaks of approximately equal intensity separated by ~2 Da |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its specific structural features.
Key expected vibrational frequencies include:
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the carbonyl group in an ester.
C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group would likely appear in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
C-Br Stretch: The vibration of the carbon-bromine bond is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
| Predicted FTIR Absorption Bands for this compound | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 (Strong) |
| C-O (Ester) | 1100 - 1300 (Strong) |
| Aromatic C=C | 1450 - 1600 (Medium-Weak) |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| C-Br | 500 - 600 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable technique for the analysis of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of a sample and can be used to separate it from impurities with different boiling points and polarities. The choice of a suitable capillary column, such as one with a nonpolar or medium-polarity stationary phase, would be critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an effective HPLC method for this compound hinges on optimizing several key parameters to achieve adequate resolution, sensitivity, and analysis time. Reversed-phase HPLC is the most common approach for compounds of this nature, utilizing a nonpolar stationary phase and a polar mobile phase.
A C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for strong interaction with the analyte. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is a key parameter to adjust for controlling the retention time. A higher proportion of the organic solvent will decrease the retention time, while a higher proportion of water will increase it. The use of a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be beneficial for separating the target compound from any potential impurities with different polarities.
For detection, a Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. These detectors measure the absorbance of the analyte at a specific wavelength. A full spectral scan using a DAD can aid in peak identification and purity assessment. Mass spectrometric detection (HPLC-MS) can provide even greater specificity and structural information, particularly when dealing with complex matrices or trace-level analysis. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a powerful tool in mass spectrometric analysis for confirming the presence of brominated compounds. nih.gov
A proposed HPLC method for the analysis of this compound is detailed in the table below.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 254 nm |
| Run Time | 20 minutes |
This method would be expected to provide good separation of this compound from common starting materials and by-products in a synthetic reaction mixture. Further optimization may be required depending on the specific sample matrix and the impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
In GC, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the inert carrier gas (mobile phase), typically helium or hydrogen. The choice of the GC column is critical, with nonpolar or mid-polarity columns being suitable for this type of analyte. A column with a 5% phenyl polymethylsiloxane stationary phase is a versatile choice for the analysis of a wide range of aromatic compounds.
The temperature of the GC oven is programmed to increase over time, which allows for the sequential elution of compounds with different boiling points and polarities. A carefully optimized temperature program is essential for achieving good resolution between the target analyte and any closely eluting impurities.
Following separation in the GC column, the analytes enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound. For this compound, characteristic fragments would be expected from the loss of the ethyl group, the ethoxycarbonyl group, and the bromine atom. The presence of the bromine isotope pattern in the molecular ion and bromine-containing fragments further aids in positive identification. miamioh.edu
A proposed GC-MS protocol for the analysis of this compound is outlined below.
Table 2: Proposed GC-MS Protocol for this compound Analysis
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polymethylsiloxane |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 40-450 |
This GC-MS protocol would provide high sensitivity and specificity for the determination of this compound, allowing for its confident identification and quantification in various sample types.
Computational and Theoretical Studies of Ethyl 3 Bromo 2,5 Dimethylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 3-bromo-2,5-dimethylbenzoate, DFT calculations can elucidate its fundamental electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electron distribution and energies nih.gov.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity mdpi.com.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the carbonyl group of the ester, which is an electron-deficient center. The charge transfer from the HOMO to the LUMO represents the lowest energy electronic excitation possible for the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values, where red typically indicates regions of high electron density (negative potential), and blue represents areas of low electron density (positive potential). Green and yellow areas correspond to intermediate potentials nih.gov.
In the case of this compound, the MEP surface would likely show a region of negative potential around the oxygen atoms of the carbonyl group, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as the region around the bromine atom, would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack.
Prediction of Reactivity and Regioselectivity through Computational Modeling
Computational modeling can predict the reactivity and regioselectivity of chemical reactions involving this compound. By calculating various reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, it is possible to identify the most reactive sites within the molecule.
For instance, in an electrophilic aromatic substitution reaction, computational models can predict whether the incoming electrophile will preferentially attack at the ortho, meta, or para positions relative to the existing substituents on the benzene ring. The electronic effects of the bromo, methyl, and ethyl benzoate (B1203000) groups will influence the charge distribution and, consequently, the regioselectivity of the reaction.
Conformation Analysis and Energy Minimization Studies
This compound possesses several rotatable bonds, leading to different possible conformations. Conformation analysis aims to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface.
Energy minimization studies, often performed using molecular mechanics or quantum mechanical methods, can calculate the relative energies of different conformers. For this compound, the orientation of the ethyl ester group relative to the benzene ring is a key conformational feature. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions.
Table 2: Illustrative Relative Energies of Different Conformations of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| A | 0° | 5.2 |
| B | 90° | 2.1 |
| C | 180° | 0.0 |
Note: The values in this table are for illustrative purposes to demonstrate the concept of conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent or other molecules cosmosscholars.com.
For this compound, an MD simulation could be used to study its conformational flexibility in a solution. The simulation would reveal how the molecule explores different conformations and how its structure fluctuates under thermal motion. This information is valuable for understanding the molecule's behavior in a realistic chemical environment. The stability of a protein-ligand complex, if this molecule were to interact with one, can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation cosmosscholars.com.
Applications of Ethyl 3 Bromo 2,5 Dimethylbenzoate As a Synthetic Building Block
Precursor in Complex Organic Synthesis
The presence of a bromine atom on the aromatic ring of Ethyl 3-bromo-2,5-dimethylbenzoate makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the assembly of intricate organic molecules.
Synthesis of Polysubstituted Aromatic Systems
The bromine atom in this compound can be readily displaced or transformed through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic core. This facilitates the synthesis of highly functionalized and polysubstituted aromatic compounds that are key intermediates in medicinal chemistry and materials science.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoarene with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. harvard.edunih.govgoogle.combeilstein-journals.org This method is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids.
Sonogashira Coupling: This reaction couples the bromoarene with a terminal alkyne, creating a carbon-carbon bond and leading to the formation of substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgwalisongo.ac.idresearchgate.net These products are valuable precursors for the synthesis of more complex structures.
Heck Reaction: In the Heck reaction, the bromoarene is coupled with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for the construction of carbon-carbon bonds with high stereoselectivity.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoarene with an amine. wikipedia.orgchemspider.comresearchgate.net This is a crucial transformation for the synthesis of anilines and other nitrogen-containing aromatic compounds.
The strategic application of these reactions, often in a sequential manner, allows for the precise and controlled construction of complex polysubstituted aromatic systems starting from this compound.
Table 1: Potential Cross-Coupling Reactions with this compound
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Aryl-substituted benzoate (B1203000) |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted benzoate |
| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted benzoate |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Amino-substituted benzoate |
Construction of Fused Heterocyclic Compounds
The functional groups present in this compound can be strategically utilized to construct fused heterocyclic systems. The bromo and ester functionalities can participate in intramolecular cyclization reactions or serve as handles for the introduction of other reactive groups that can subsequently undergo cyclization. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form lactones or other heterocyclic rings. The bromine atom can be a site for the introduction of a nucleophilic group, which can then react with the ester or a derivative thereof to form a fused ring system.
Role in Materials Science and Polymer Chemistry
The unique combination of a reactive bromine atom and a polymerizable ester group makes this compound an interesting candidate for applications in materials science and polymer chemistry.
Monomer for Functionalized Polymers
The ethyl ester group of this compound can potentially undergo polymerization, leading to the formation of polyesters. The bromine atoms attached to the polymer backbone would then be available for post-polymerization modification. This approach allows for the synthesis of functionalized polymers with tailored properties. For example, the bromine atoms could be converted to other functional groups via the cross-coupling reactions mentioned earlier, leading to polymers with specific optical, electronic, or biological properties. The synthesis of polymers containing bromine has been explored as a route to functional materials. researchgate.netrsc.orggoogle.com
Ligand Precursor in Coordination Chemistry
Substituted benzoic acids are widely used as ligands for the formation of coordination complexes with various metal ions. researchgate.netnih.govrsc.orgacs.orgresearchgate.net By hydrolyzing the ester group of this compound to the corresponding carboxylic acid, a ligand precursor is obtained. The resulting 3-bromo-2,5-dimethylbenzoic acid can coordinate to metal centers through its carboxylate group. The presence of the bromine atom and methyl groups can influence the electronic properties and steric environment of the resulting coordination complex, potentially leading to novel materials with interesting catalytic, magnetic, or luminescent properties.
Utilization in Agrochemical Research (Excluding Efficacy/Safety Data)
In the field of agrochemical research, novel molecular scaffolds are constantly being explored for the development of new pesticides and herbicides. The synthesis of ester derivatives from natural products and other lead compounds is a common strategy to discover new bioactive molecules. mdpi.com Halogenated aromatic compounds are prevalent in many commercial agrochemicals. The structure of this compound, containing a substituted aromatic ring and an ester functionality, makes it a potential starting material or intermediate in the synthesis of new candidate compounds for agrochemical screening. Pyrimidine derivatives containing sulfonate esters, for instance, have been investigated for their potential as broad-spectrum pesticides. nih.gov The bromo- and ester groups of this compound offer handles for synthetic modifications to generate libraries of new compounds for biological evaluation in the agricultural sector.
Intermediate for Herbicide Analogues (Synthetic Pathways)
There is no available information on the synthetic pathways utilizing this compound as an intermediate for herbicide analogues.
Building Block for Insecticide Scaffolds (Synthetic Pathways)
There is no available information on the use of this compound as a building block for insecticide scaffolds.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Transformations
The bromine atom on the aromatic ring of ethyl 3-bromo-2,5-dimethylbenzoate is a key functional group for a variety of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. jocpr.comrsc.org Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to further enhance its synthetic utility.
A major area of ongoing research is the development of next-generation palladium catalysts with improved activity and stability, allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. jocpr.comrsc.org Research is also extending beyond palladium to other transition metals like nickel, which can offer complementary reactivity and may be more cost-effective for certain transformations. nih.gov The development of multimetallic catalytic systems, where two different metal catalysts work in synergy, could enable direct cross-coupling reactions that are not possible with a single catalyst. nih.gov For instance, a dual-catalyst system could selectively activate the aryl bromide of this compound and another aryl electrophile, streamlining the synthesis of complex biaryl structures. nih.gov
| Catalytic Transformation | Potential Catalyst System | Anticipated Advantage | Relevant Research Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) with novel phosphine (B1218219) ligands | Higher yields, lower catalyst loading, broader substrate scope. jocpr.comorganic-chemistry.org | Pharmaceutical synthesis, materials science. jocpr.com |
| Buchwald-Hartwig Amination | Palladium or Nickel-based catalysts | Direct formation of C-N bonds to synthesize anilines and derivatives. jocpr.comsigmaaldrich.com | Agrochemicals, medicinal chemistry. |
| Heck Reaction | Palladium complexes with improved stability | Formation of C-C bonds with alkenes for the synthesis of substituted styrenes. jocpr.com | Polymer chemistry, organic electronics. |
| Sonogashira Coupling | Copper/Palladium co-catalysis | Synthesis of aryl alkynes. acs.org | Functional materials, natural product synthesis. |
| Cross-Ullman Reaction | Multimetallic (e.g., Ni/Pd) systems | Direct coupling of two different aryl halides. nih.gov | Complex molecule synthesis. |
Exploration of Bio-Inspired Synthetic Routes
The principles of green chemistry are increasingly influencing synthetic strategies, with a growing interest in bio-inspired and biocatalytic methods. nih.govinnovationnewsnetwork.com For a compound like this compound, future research could explore the use of enzymes or whole-cell systems to perform selective transformations, offering a more sustainable alternative to traditional chemical methods. nih.govnih.gov
Another avenue of bio-inspired research is the use of bioderived solvents and reagents, which can reduce the environmental impact of synthetic processes. researchgate.net The synthesis of functional polymers from bioderived hydroxybenzoate precursors has been demonstrated, suggesting a potential future application for derivatives of this compound in the creation of novel, degradable materials. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing both academic research and industrial production. mdpi.comchemspeed.com These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly screen and optimize reaction conditions. numberanalytics.comorganic-chemistry.org
For this compound, flow chemistry can enable safer handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters like temperature and residence time. organic-chemistry.orgnih.gov This is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. amt.uk Continuous flow systems can be readily scaled up from laboratory to production scale, and can also be used for multi-step syntheses where intermediates are directly passed from one reactor to the next without the need for isolation and purification. vapourtec.comdrreddys.com The application of flow chemistry to aromatic substitution reactions, such as nucleophilic aromatic substitution (SNAr), has been well-documented and could be applied to the bromo-substituted ester. vapourtec.comvapourtec.com
Automated synthesis platforms, often combined with high-throughput screening, allow for the rapid optimization of reaction conditions by running many experiments in parallel. sigmaaldrich.combeilstein-journals.orgnumberanalytics.com These platforms can systematically vary catalysts, solvents, bases, and other reaction parameters to identify the optimal conditions for a desired transformation of this compound. researchgate.netresearchgate.net The data generated from these high-throughput experiments can also be used to train machine learning models to predict reaction outcomes, further accelerating the discovery of new reactions and processes. beilstein-journals.org
| Technology | Application to this compound | Key Advantages | Relevant Research Areas |
|---|---|---|---|
| Flow Chemistry | Cross-coupling reactions, nitration, halogenation. amt.ukvapourtec.com | Improved safety, heat and mass transfer, scalability, and reproducibility. organic-chemistry.org | Pharmaceutical and fine chemical manufacturing. nih.govvapourtec.com |
| Automated Synthesis | Reaction condition screening and optimization. sigmaaldrich.commetoree.com | High-throughput, reduced human error, rapid discovery of optimal conditions. sigmaaldrich.comwikipedia.org | Catalyst development, process chemistry. researchgate.net |
| Integrated Flow and Automation | Multi-step synthesis with in-line analysis and purification. mdpi.com | Seamless transition from discovery to production, efficient synthesis of complex molecules. | Active Pharmaceutical Ingredient (API) synthesis. drreddys.com |
Theoretical Prediction of Novel Reactivities and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. rsc.orgrsc.org For this compound, theoretical calculations can provide valuable insights into its electronic structure and predict its behavior in various chemical reactions.
DFT studies can be used to model the transition states of potential reactions, helping to elucidate reaction mechanisms and predict the most favorable reaction pathways. chemrxiv.orgacs.org For example, computational methods can predict the regioselectivity of electrophilic aromatic substitution reactions, indicating which positions on the aromatic ring are most likely to react. rsc.orgacs.org This is particularly useful for a polysubstituted benzene (B151609) ring like that in this compound, where multiple reaction sites are possible.
Furthermore, computational screening can be used to identify promising new applications for the compound and its derivatives. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the electronic and optical properties of novel molecules derived from this compound, potentially identifying candidates for applications in materials science or as pharmaceutical intermediates. koyauniversity.orgresearchgate.net The Hammett approach, a well-established method for correlating reaction rates and equilibria with substituent effects, can also be applied computationally to predict the reactivity of substituted aromatic compounds like benzoates with various radical species. nih.gov
Q & A
Q. How can I optimize the synthesis of ethyl 3-bromo-2,5-dimethylbenzoate to improve yield?
- Methodological Answer : A practical approach involves multi-step functionalization of a phenolic precursor. For example, start with 2,5-dimethylphenol and perform regioselective bromination at position 3 using AlCl3-mediated debromination to control substitution patterns (selective removal of bromine at positions 4 and 6). Subsequent O-methylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., K2CO3/DMF) yields the methoxy intermediate. Finally, esterification with ethyl acetoacetate via copper-catalyzed coupling can produce the target compound. Monitor reaction progress using TLC (hexane/ethyl acetate) and confirm regiochemistry via 2D-NMR (HMBC) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : After quenching the reaction (e.g., with aqueous NH4Cl), extract the crude product using dichloromethane. Perform column chromatography with silica gel and a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate the ester from unreacted starting materials. For higher purity, recrystallize from ethanol/water (1:3 v/v) at low temperatures. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values (if available). Note that brominated aromatic esters often exhibit distinct UV-Vis absorption bands (~250–280 nm) for quick spectroscopic validation .
Q. How do I characterize the structure of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Look for aromatic protons split into a doublet (J = 3.1 Hz) indicative of meta-substituted methyl groups. The ethyl ester group appears as a quartet (δ ~4.3 ppm, -OCH2CH3) and a triplet (δ ~1.3 ppm, -CH3).
- 13C NMR : Confirm the carbonyl signal at δ ~168 ppm (ester C=O) and aromatic carbons adjacent to bromine (δ ~120–130 ppm).
- FT-IR : Identify ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- HMBC : Correlate methyl protons with aromatic carbons to confirm substitution patterns .
Advanced Research Questions
Q. What factors influence the regioselectivity of bromination in the synthesis of this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Methyl groups at positions 2 and 5 are electron-donating, directing electrophilic bromination to the less hindered position 3. Use AlCl3 as a Lewis acid to mediate debromination, selectively removing bromine from positions 4 and 6 while retaining position 4. Computational modeling (DFT) can predict charge distribution and transition-state energies to rationalize selectivity. Validate with comparative experiments using alternative catalysts (e.g., FeBr3) and analyze outcomes via GC-MS .
Q. How does the steric environment of this compound affect its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC. Brominated esters typically degrade via cleavage of the ester group at high temperatures.
- pH Stability : Incubate in buffers (pH 2–10) and analyze hydrolysis products (e.g., free carboxylic acid) using LC-MS. The electron-withdrawing bromine group increases resistance to alkaline hydrolysis compared to non-halogenated analogs.
- Light Sensitivity : UV irradiation studies (254 nm) can reveal photodegradation pathways. Use amber vials to minimize light-induced decomposition .
Q. Can this compound serve as a precursor for Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Yes, but the bromine atom must be activated. Use Pd(PPh3)4 or PdCl2(dppf) as catalysts with arylboronic acids in a mixture of THF/H2O (3:1) under inert atmosphere. Microwave-assisted conditions (100°C, 30 min) improve coupling efficiency. Post-reaction, purify via flash chromatography and confirm substitution via HRMS and NOESY (to detect spatial proximity of new aryl groups). Note that competing ester hydrolysis may occur; mitigate by using anhydrous conditions .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient aromatic carbons. Fukui indices (nucleophilic attack) highlight reactive sites. Compare with experimental results by synthesizing derivatives (e.g., replacing Br with -NO2) and measuring reaction rates with nucleophiles (e.g., amines). Solvent effects (polar aprotic vs. protic) can be modeled using COSMO-RS .
Data Contradictions & Resolution
Q. Conflicting reports exist on the meta vs. para directing effects of methyl groups in brominated benzoates. How can this be resolved experimentally?
- Methodological Answer : Design a comparative study using this compound and its 2,4-dimethyl analog. Brominate both under identical conditions (Br2/FeBr3) and analyze products via 1H NMR and X-ray crystallography. The meta-directing effect of methyl groups is sterically driven, whereas para substitution is disfavored due to increased ring strain. Cross-validate with Hammett σ values and substituent electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
